Elastatinal microbial

Description

Significance of Protease Inhibition in Biological Systems

Proteolytic enzymes are integral to a multitude of physiological and pathological events. researchgate.net Their activities are tightly controlled, and protease inhibitors are key players in this regulation, preventing uncontrolled protein degradation that could lead to cellular damage or disease. researchgate.net In humans, for instance, protease inhibitors are involved in processes like blood clotting, inflammation, and apoptosis (programmed cell death). anr.frfrontiersin.orgprimescholars.com Dysregulation of protease activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions. anr.frnih.govnih.gov

Overview of Protease Inhibitors from Natural Sources

Nature is a rich repository of protease inhibitors, with a vast diversity of these molecules found in plants, animals, and microorganisms. researchgate.netnih.gov These natural inhibitors are often small proteins or peptides that have evolved to target specific proteases with high affinity and selectivity. nih.gov

Natural protease inhibitors can be categorized based on the class of protease they inhibit, such as serine, cysteine, aspartic, or metalloprotease inhibitors. researchgate.netwikipedia.org They can also be grouped into families based on structural similarities. wikipedia.orgfrontiersin.org Some well-known families of plant-derived protease inhibitors include the Bowman-Birk, Kunitz, and Serpin families. frontiersin.org Microbial sources, particularly actinomycetes, are known to produce a wide array of unique protease inhibitors. bikaken.or.jp

Microorganisms are a prolific source of bioactive natural products, including a significant number of clinically useful drugs. nih.govscispace.comresearchgate.net These microbial metabolites exhibit remarkable structural diversity and a wide range of biological activities, making them invaluable tools in biochemical research and drug discovery. nih.govmdpi.com The study of microbial natural products has led to the discovery of antibiotics, anticancer agents, immunosuppressants, and various enzyme inhibitors. nih.govscispace.comresearchgate.net

Contextualizing Elastase Inhibition within Protease Biology

Elastases are a class of proteases that specifically degrade elastin, a key protein responsible for the elasticity of connective tissues. While essential for tissue remodeling and immune responses, excessive elastase activity can lead to tissue damage and is implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and certain cancers. smolecule.com Therefore, the inhibition of elastase is a significant area of research in protease biology and medicine. Elastatinal (B1671161), a microbial-derived compound, is a potent and specific inhibitor of elastase, making it a valuable tool for studying the roles of this enzyme in health and disease. medchemexpress.com

Properties

Molecular Formula |

C21H36N8O6 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1 |

InChI Key |

LAAPTJZMTVJGEE-BWJWTDLKSA-N |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C=O |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

Origin of Product |

United States |

Discovery and Historical Context of Elastatinal Microbial

Initial Isolation and Characterization

The discovery of elastatinal (B1671161) was the result of systematic screening of microbial culture filtrates for their ability to inhibit specific enzymes. This approach had already proven successful with the discovery of other protease inhibitors like leupeptin (B1674832), antipain (B1666059), and chymostatin (B1668925). annualreviews.org

Elastatinal was first isolated from the culture broth of an actinomycete, specifically a strain of Streptomyces griseoruber. annualreviews.org The initial discovery was based on its potent inhibitory activity against pancreatic elastase, a serine protease responsible for breaking down elastin, a key protein in connective tissues. annualreviews.orgmedchemexpress.com

Early research demonstrated that elastatinal is a competitive inhibitor of elastase. medchemexpress.com It was found to inhibit the binding of substrates to the enzyme's active site. medchemexpress.com Notably, elastatinal showed a more potent inhibition of pancreatic elastase compared to leukocyte elastase. medchemexpress.com Further studies confirmed its specificity, as it showed no inhibitory activity against human leucocyte chymotrypsin-like protease. medchemexpress.com Another microbial elastase inhibitor, elasnin, was later isolated from Streptomyces and found to be a specific inhibitor of human granulocyte elastase. jst.go.jpkitasato-u.ac.jp

The name "elastatinal" was derived from its specific inhibitory action on elastase. annualreviews.org It is classified as a low-molecular-weight peptide aldehyde protease inhibitor of microbial origin. nih.gov This places it in the same family as other well-known inhibitors like chymostatin, leupeptin, and antipain, which also possess a characteristic C-terminal aldehyde group crucial for their inhibitory mechanism. annualreviews.orgnih.gov

| Property | Description |

| Producing Organism | Streptomyces griseoruber |

| Enzyme Inhibited | Pancreatic Elastase |

| Classification | Peptide Aldehyde Protease Inhibitor |

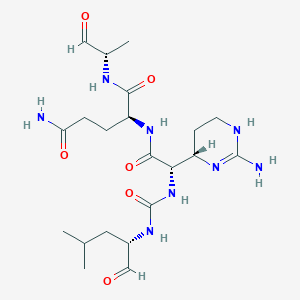

Elucidation of the Core Chemical Structure

The chemical structure of elastatinal was elucidated in 1975. jst.go.jpnih.gov It is a peptide-like molecule with the chemical formula C₂₁H₃₆N₈O₇ and a molecular weight of approximately 512.56 g/mol . scbt.com

Key structural features of elastatinal include:

A C-terminal aldehyde group, which is a common feature among this class of protease inhibitors and is essential for its mechanism of action. annualreviews.org

An internal ureido linkage. nih.gov

The presence of a unique amino acid, capreomycidine, which is a six-membered ring structure. nih.gov

The constituent amino acids include alanine (B10760859), glutamic acid, and leucine, among others. nih.gov

The structural elucidation was a significant step, as it provided insights into how elastatinal interacts with and inhibits elastase. nih.gov The aldehyde functional group, in particular, allows for the formation of a covalent bond with the active site of the elastase enzyme.

| Feature | Detail |

| Molecular Formula | C₂₁H₃₆N₈O₇ |

| Molecular Weight | 512.56 g/mol |

| Key Functional Group | C-terminal Aldehyde |

| Unique Component | Capreomycidine Ring |

Evolution of Research Perspectives on Microbial Protease Inhibitors

The discovery of elastatinal and other similar compounds marked a significant evolution in the research of microbial natural products. Initially, the focus of antibiotic research was primarily on agents that killed or inhibited the growth of other microorganisms. However, the identification of low-molecular-weight enzyme inhibitors from microbes broadened this perspective considerably. annualreviews.org

Scientists began to recognize that these inhibitors could serve as powerful tools for studying biological processes and could have therapeutic potential for a variety of diseases. annualreviews.orgresearchgate.net Protease inhibitors, in particular, garnered significant interest due to the crucial role of proteases in numerous physiological and pathological processes, including inflammation, cancer, and viral replication. researchgate.netnih.govfrontiersin.org

The research into microbial protease inhibitors has continued to evolve, moving from initial discovery and characterization to understanding their biosynthetic pathways and exploring their potential applications in medicine and biotechnology. nih.govresearchgate.netmdpi.com The ability of microorganisms to produce such a diverse array of complex and potent inhibitors highlights them as a rich source for the discovery of new therapeutic agents. researchgate.netnih.gov The study of compounds like elastatinal has provided a foundation for the development of new synthetic and natural protease inhibitors for various applications. anr.fr

Microbial Origin and Biosynthesis of Elastatinal

Producing Microorganisms: Specificity and Diversity

The production of elastatinal (B1671161) is predominantly associated with a specific group of bacteria known for their ability to produce a wide array of secondary metabolites.

Elastatinal was first identified as a product of Actinomycetes, a diverse group of Gram-positive bacteria. nih.gov These filamentous bacteria are renowned for their production of numerous biologically active compounds, including many clinically important antibiotics and enzyme inhibitors. nih.govmdpi.comnih.gov The discovery of elastatinal from an actinomycete strain highlighted the potential of these microorganisms as a source of novel enzyme inhibitors. nih.govjst.go.jp The production of such specialized metabolites is often linked to the complex life cycle and ecological interactions of these soil-dwelling bacteria. nih.gov

Actinomycetes known for producing a variety of secondary metabolites:

Streptomyces

Actinomadura

Allokutzneria

Amycolatopsis

Kitasatosporia

Micromonospora

Nocardiopsis

Salinispora

Verrucosispora

The initial discovery of elastatinal was made through screening culture filtrates of various actinomycete strains for their ability to inhibit elastase activity. nih.gov The producing organism was identified as an actinomycete strain, and subsequent research has focused on characterizing these and other elastatinal-producing strains. nih.govnih.gov Methods for identification often involve a combination of morphological analysis, biochemical tests, and 16S rRNA gene sequencing to determine the specific species. researchgate.netdntb.gov.ua Characterization of these strains includes optimizing culture conditions to maximize the yield of elastatinal and studying the regulatory mechanisms that control its production.

Biosynthetic Pathways and Enzymology of Elastatinal

The biosynthesis of elastatinal is a complex process involving a series of enzymatic reactions, with Nonribosomal Peptide Synthetases (NRPSs) playing a central role.

Elastatinal is a peptide derivative, but its synthesis does not occur on ribosomes, the typical machinery for protein synthesis. Instead, it is assembled by large, modular enzymes called Nonribosomal Peptide Synthetases (NRPSs). nih.govwikipedia.org These enzymatic assembly lines are common in bacteria and fungi for the production of a wide array of bioactive peptides. nih.govwikipedia.org An NRPS is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govbiorxiv.org The biosynthesis of elastatinal involves the sequential action of these NRPS modules to assemble its unique peptide backbone. nih.gov

Table 1: Core Domains of a Typical NRPS Module

| Domain | Function |

| Adenylation (A) domain | Selects and activates the specific amino acid substrate as an aminoacyl adenylate. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) domain | Covalently binds the activated amino acid via a phosphopantetheine arm. |

| Condensation (C) domain | Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules. |

Post-Translational Modifications and Final Aldehyde Formation

Following the assembly of the peptide backbone by the NRPS machinery, the molecule undergoes further modifications to yield the final, active form of elastatinal. These post-translational modifications are crucial for its biological activity. A key step in the biosynthesis of elastatinal is the formation of the C-terminal aldehyde group. This aldehyde functionality is critical for its potent inhibitory activity against elastase. The enzymatic mechanism for this final reductive step, converting a carboxyl group to an aldehyde, is a fascinating aspect of its biosynthesis.

The genes encoding the enzymes required for elastatinal biosynthesis, including the NRPSs and tailoring enzymes, are typically clustered together on the microbial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govnih.govresearchgate.net The identification and analysis of the elastatinal BGC are essential for understanding the complete biosynthetic pathway and for potential genetic engineering efforts to improve production or create novel analogs. nih.govyoutube.comyoutube.com The BGC for elastatinal would contain the genes for the multi-modular NRPS, as well as genes encoding enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and the final tailoring steps, such as the terminal aldehyde formation. nih.govnih.govnih.gov

Microbial Origins and Biosynthetic Engineering of Elastatinal

Elastatinal, a potent protease inhibitor, is a microbial metabolite with a complex peptide structure. Its biosynthesis is orchestrated by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). Understanding and manipulating this pathway through bioinformatic, genetic, and synthetic biology approaches offer significant potential for the discovery of novel analogs with tailored therapeutic properties.

Molecular Mechanisms of Elastatinal Action

Specificity of Elastase Inhibition by Elastatinal (B1671161)

The inhibitory activity of elastatinal is not uniform across all elastase enzymes; it demonstrates significant differences in efficacy, particularly between pancreatic and leukocyte elastases, while showing no effect on other related proteases like chymotrypsin (B1334515).

Elastatinal is a potent inhibitor of pancreatic elastase. caymanchem.com Studies have determined its inhibition constant (Ki) to be as low as 0.21 µM to 0.24 µM (240 nM). caymanchem.commedchemexpress.commpbio.com This strong binding affinity underscores its high efficacy against this specific type of elastase. The inhibition of porcine pancreatic elastase by elastatinal is dose-dependent, showing a clear correlation between the inhibitor's concentration and the reduction in enzyme activity. uminho.pt

Table 1: Inhibition Constants (Ki) of Elastatinal against Pancreatic Elastase

| Enzyme | Substrate | Ki Value (µM) | Source Citation |

|---|---|---|---|

| Pancreatic Elastase | N/A | 0.24 | caymanchem.com |

| Pancreatic Elastase | acetyl-alanyl-alanyl-alanine p-nitroanilide | 0.24 | medchemexpress.com |

| Pancreatic Elastase | acetyl-alanyl-alanyl-alanine methyl ester | 0.21 | medchemexpress.com |

A key characteristic of elastatinal is its differential inhibitory action. It is a significantly weaker inhibitor of human leukocyte elastase (also known as human neutrophil elastase) compared to its potent activity against pancreatic elastase. caymanchem.commedchemexpress.commpbio.comnih.gov Research using synthetic substrates has confirmed this disparity, highlighting structural or conformational differences in the active sites of the two enzymes that influence elastatinal's binding affinity. nih.gov The IC50 value for inhibiting succinyltrialanine p-nitroanilide hydrolytic enzyme from porcine liver is 17 μM, while the Ki for human neutrophil elastase is reported to be as high as 83.78 µM. abcam.comresearchgate.net

Table 2: Comparative Inhibition of Pancreatic vs. Leukocyte Elastase by Elastatinal

| Enzyme Type | Inhibition Constant | Source Citation |

|---|---|---|

| Porcine Pancreatic Elastase | Ki = 0.21 - 0.24 µM | caymanchem.commedchemexpress.com |

| Human Leukocyte (Neutrophil) Elastase | Ki = 83.78 µM | researchgate.net |

| Porcine Liver Elastase (hydrolytic enzyme) | IC50 = 17 µM | abcam.com |

Elastatinal's specificity is further demonstrated by its lack of activity against other types of serine proteases. Studies have shown that elastatinal does not inhibit the activity of human leukocyte chymotrypsin-like protease. medchemexpress.comnih.gov This selectivity distinguishes it from other protease inhibitors and pinpoints its action primarily to elastase-like enzymes.

Interaction with Serine Proteases

Elastatinal's interaction with its target serine proteases is characterized by a dual mechanism of competitive and irreversible inhibition, driven by its ability to mimic the enzyme's natural substrate and bind covalently within the active site.

Elastatinal is described as both a competitive and an irreversible inhibitor of elastase. medchemexpress.commpbio.comabcam.com It acts competitively by binding to the enzyme's active site, thereby preventing the substrate from binding. medchemexpress.com This competitive action is followed by an irreversible step. The unique aldehyde functional group in elastatinal's structure enables it to form a covalent bond with a critical serine residue within the elastase active site. This covalent modification leads to the irreversible inactivation of the enzyme. mpbio.comabcam.comfocusbiomolecules.com

The efficacy of elastatinal stems from its nature as a peptide aldehyde, which allows it to act as a substrate mimic for elastase enzymes. medchemexpress.com Elastases typically cleave proteins by recognizing specific amino acid sequences, and the peptide structure of elastatinal allows it to fit into the enzyme's active site cleft. iucr.org Once positioned, the terminal aldehyde group acts as a reactive "warhead." This group forms a covalent hemiacetal linkage with the hydroxyl group of the active site's serine residue, effectively locking the inhibitor in place and blocking the enzyme's catalytic function. This mechanism of substrate recognition and subsequent covalent bonding is central to its potent and specific inhibitory action. abcam.com

Broader Protease Inhibition Spectrum Beyond Elastases

While renowned for its potent inhibition of elastase, the microbial-derived peptide aldehyde, elastatinal, exhibits a broader spectrum of activity against other proteases. Its inhibitory action extends to certain viral proteinases and other elastase-like enzymes, highlighting its potential as a tool for biochemical research and as a lead compound for therapeutic development.

Inhibition of Viral Proteinases (e.g., Poliovirus and Rhinovirus 2A Proteinases) by Elastatinal

Elastatinal has been identified as an effective inhibitor of the 2A proteinases (2Apro) from poliovirus and human rhinovirus 14, which are representative members of the Enterovirus and Rhinovirus genera of picornaviruses, respectively. nih.govnih.gov In vitro studies using a polyprotein cleavage assay demonstrated that elastatinal, an elastase-specific inhibitor, successfully hindered the proteolytic activity of both these viral enzymes. nih.govnih.gov This inhibition suggests that the determinants for substrate recognition by these 2A proteinases share similarities with those of pancreatic and leukocyte elastases. nih.govnih.gov

The mechanism of inhibition appears to involve a direct interaction with the active site of the proteinase. Research has shown that incubation with elastatinal reduces the electrophoretic mobility of both poliovirus and rhinovirus 2A proteinases. nih.govnih.gov Notably, the mobility of a poliovirus 2Apro mutant, where the active-site Cys-109 was replaced by an alanine (B10760859) (Cys-109→Ala), remained unchanged after incubation with elastatinal. nih.govnih.gov This finding strongly suggests that elastatinal may form a covalent bond with the active-site Cys-109 nucleophile, which is crucial for the enzyme's catalytic function. nih.govnih.gov The inhibition of poliovirus 2Apro by elastatinal is considered a key factor in blocking alterations to the nuclear pore complex (NPC) that are typically induced by poliovirus infection in vitro. biologists.com

The inhibitory action of elastase-specific inhibitors like elastatinal is not only observed in vitro but also has consequences in cell culture. nih.govportico.org These findings underscore the potential relevance of elastase inhibitors in the development of broad-range chemotherapeutic agents against enteroviruses and rhinoviruses. nih.govnih.gov

Table 1: Research Findings on Elastatinal Inhibition of Viral Proteinases

| Enzyme Target | Virus Source | Key Finding | Suggested Mechanism | Reference(s) |

| 2A Proteinase (2Apro) | Poliovirus | Inhibited proteolytic activity in vitro. nih.govnih.gov Reduced electrophoretic mobility of the enzyme. nih.govnih.gov | Covalent bond formation with the active-site Cys-109 nucleophile. nih.govnih.gov | nih.govnih.govfocusbiomolecules.comscbt.comcaymanchem.com |

| 2A Proteinase (2Apro) | Human Rhinovirus 14 | Inhibited proteolytic activity in vitro. nih.govnih.gov Reduced electrophoretic mobility of the enzyme. nih.govnih.gov | Substrate recognition determinants resemble those of elastases. nih.govnih.gov | nih.govnih.govfocusbiomolecules.comscbt.comcaymanchem.com |

Inhibition of Other Elastase-Like Proteases (e.g., Collagenolytic Protease) by Elastatinal

Beyond its effects on elastases and viral proteinases, elastatinal also demonstrates inhibitory activity against other types of proteases, such as certain collagenolytic proteases. caymanchem.comglpbio.comimmograf.comcaymanchem.com Research has specifically identified its ability to inhibit an elastase-like serine collagenolytic protease isolated from the digestive gland of the greenshore crab, Carcinus maenas. nih.gov In a study characterizing this crab collagenase, elastatinal was listed among the compounds that strongly inhibit its activity, alongside other serine protease inhibitors like PMSF and soybean trypsin inhibitor. nih.gov

However, it is important to note that this inhibitory effect is not universal across all collagenolytic proteases. A study on the collagenolytic serine protease from the fiddler crab, Uca pugilator, found that its enzyme was not effectively inhibited by elastatinal. nih.gov This particular protease was, however, effectively inhibited by chymostatin (B1668925). nih.gov This highlights a degree of specificity in elastatinal's action even within the broader category of elastase-like enzymes and underscores the diversity of these enzymes across different species.

Table 2: Research Findings on Elastatinal Inhibition of Other Elastase-Like Proteases

| Enzyme Target | Source Organism | Inhibition Result | Reference(s) |

| Serine Collagenolytic Protease | Greenshore Crab (Carcinus maenas) | Strong inhibition observed. | glpbio.comnih.gov |

| Collagenolytic Serine Protease | Fiddler Crab (Uca pugilator) | Ineffective inhibitor. | nih.gov |

Conclusion

Elastatinal (B1671161), a microbial-derived protease inhibitor, stands out for its potent and specific inhibition of elastase. Its discovery from Streptomyces species has provided the scientific community with a powerful molecular probe to unravel the intricate roles of elastase in a wide range of biological processes. From its unique chemical structure to its irreversible covalent mechanism of action, elastatinal continues to be an indispensable tool in research areas spanning inflammation, cancer biology, and virology. The ongoing investigation into this fascinating microbial metabolite holds promise for a deeper understanding of protease-mediated pathologies and the development of novel therapeutic strategies.

Elastatinal As a Biochemical Research Tool

Application in Protease Research and Enzymology

Elastatinal's primary utility in research stems from its powerful and selective inhibition of elastase, a type of serine protease. This allows for detailed studies of enzymatic functions and the pathways they regulate.

Elastatinal (B1671161) is a potent and competitive inhibitor of elastase, demonstrating a high affinity for the enzyme's active site. medchemexpress.com A key characteristic of elastatinal for research is its differential inhibitory activity towards elastases from different sources. It is a significantly stronger inhibitor of pancreatic elastase compared to leukocyte elastase. medchemexpress.comsigmaaldrich.comnih.gov This selectivity enables researchers to distinguish between the physiological and pathological roles of these different elastases. For instance, by using elastatinal, a study can be designed to inhibit the activity of pancreatic-type elastases while having a minimal effect on leukocyte elastase, thereby helping to dissect the specific contributions of each enzyme in a biological process.

Studies have found that elastatinal shows no inhibitory activity on other proteases like human leucocyte chymotrypsin-like protease, further highlighting its specificity as a research tool. medchemexpress.comnih.gov This allows for the functional dissection of proteolytic pathways by isolating the effects of elastase inhibition from those of other related enzymes.

| Enzyme Source | Inhibition Strength by Elastatinal | Reference |

| Porcine Pancreas | Strong | nih.gov |

| Human Leukocytes | Weak | medchemexpress.comnih.gov |

| Human Leucocyte Chymotrypsin-like Protease | None | medchemexpress.comnih.gov |

Viral proteases are essential for the life cycle of many viruses, as they process viral polyproteins into mature, functional units. mdpi.com Consequently, the inhibition of these proteases is a key strategy in antiviral research. mdpi.combiorxiv.org Elastatinal has been noted to exhibit antiviral effects, suggesting a potential role in probing the activities of certain viral enzymes. abcam.cn While its primary characterization is as an inhibitor of host elastases, its application in virology allows researchers to explore the importance of elastase-like activity during viral replication and maturation. The use of specific inhibitors like elastatinal can help determine if a viral protease shares structural or functional similarities with serine proteases, providing insights for the development of targeted antiviral therapies.

Investigation of Cellular and Molecular Processes

Beyond pure enzymology, elastatinal is employed to understand the role of elastases in broader cellular and molecular contexts, from differentiation to genetic stability.

Cellular differentiation is a tightly regulated process that can be influenced by the extracellular proteolytic environment. Elastases, particularly those released by neutrophils, can impact these pathways. Research has shown that elastatinal can suppress the enhanced differentiation of osteoclasts—cells responsible for bone resorption—that is promoted by neutrophils. medchemexpress.com This finding indicates that neutrophil elastase plays a role in modulating osteoclastogenesis. By using elastatinal to inhibit this enzyme, researchers can investigate the mechanisms by which inflammatory cells influence bone metabolism, providing a valuable tool for studying diseases like osteoporosis and rheumatoid arthritis where aberrant osteoclast activity is a factor. medchemexpress.comnih.gov

The interface between a host and a pathogen is a dynamic environment where proteases from both organisms play critical roles. frontiersin.org Host proteases, such as neutrophil elastase, are part of the inflammatory response, while pathogens may secrete their own proteases to degrade host tissues and evade the immune system. frontiersin.orgnih.gov Elastatinal can be used as a research tool to inhibit host elastases during infection models. This allows scientists to determine the specific contributions of these enzymes to pathogen clearance or, conversely, to tissue damage. By blocking elastase activity, researchers can unravel the complex interplay between host and pathogen proteases and identify potential therapeutic targets for controlling infections and their inflammatory consequences.

Sister chromatid exchanges (SCEs) are the result of the exchange of genetic material between two identical sister chromatids and are often used as an indicator of genetic recombination and DNA damage repair events. wikipedia.orgnih.govnih.gov Research has utilized elastatinal to investigate the influence of protease inhibitors on genetic stability. In one study, elastatinal was tested for its effects on both spontaneous and ultraviolet (UV)-induced sister-chromatid exchanges in Chinese hamster cells. sigmaaldrich.com The study explored whether inhibiting certain proteolytic activities could alter the cellular response to DNA damage. This line of research helps to elucidate the complex cellular mechanisms that link proteolytic pathways to the maintenance of genomic integrity and the DNA damage response. sigmaaldrich.com

Comparative Studies with Other Inhibitors and Enzyme Systems

Elastatinal, a microbial-derived protease inhibitor, has been the subject of various comparative studies to elucidate its specificity and potency relative to other inhibitors and across different enzyme systems. These investigations are crucial for defining its utility as a specific tool in biochemical research.

Research findings highlight a marked difference in elastatinal's inhibitory activity towards elastases from different sources. It is a significantly more potent inhibitor of pancreatic elastase than of leukocyte elastase. caymanchem.commedchemexpress.comnih.gov This differential inhibition underscores the structural and substrate-binding differences between these two types of elastase. For instance, elastatinal exhibits a potent, competitive inhibition of pancreatic elastase with a reported inhibition constant (Kᵢ) of approximately 0.21-0.24 μM. medchemexpress.comlabclinics.com

When compared with other microbial protease inhibitors, elastatinal demonstrates a distinct inhibitory profile. In a study comparing its effects with chymostatin (B1668925), another inhibitor of microbial origin, elastatinal was found to be a much weaker inhibitor of human leukocyte elastase than it is of porcine pancreatic elastase. nih.gov Conversely, chymostatin proved to be a powerful inhibitor of human leukocyte chymotrypsin-like protease, an enzyme against which elastatinal shows no activity. medchemexpress.comnih.govlabclinics.com Furthermore, chymostatin exerts only a weak inhibitory effect on human leukocyte elastase. nih.gov

Studies on protein catabolism in isolated muscle tissue have also provided comparative insights. While inhibitors like chymostatin, leupeptin (B1674832), and antipain (B1666059) were shown to decrease protein breakdown, elastatinal, along with pepstatin and bestatin, did not have this effect. nih.gov This suggests that the elastase-like activity inhibited by elastatinal is not a major pathway in that specific model of muscle protein breakdown, unlike the pathways targeted by chymostatin and leupeptin which include cysteine proteases like cathepsin B. nih.gov

The specificity of elastatinal is a key feature highlighted in these comparative analyses. Its lack of inhibition towards chymotrypsin-like proteases distinguishes it from broader-spectrum inhibitors like chymostatin, which strongly inhibits chymotrypsin (B1334515) (Kᵢ = 9.36 nM) and related enzymes. caymanchem.comnih.gov This makes elastatinal a valuable tool for specifically targeting certain elastase activities without confounding effects on chymotrypsin-like enzymes.

The following tables provide a comparative overview of the inhibitory potency of elastatinal and other selected inhibitors against various proteases.

Table 1: Comparative Inhibition of Proteases by Microbial Inhibitors

This interactive table summarizes the inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of elastatinal and chymostatin against various proteases. Note that lower values indicate higher potency.

| Inhibitor | Enzyme | Source | Inhibition Constant (Kᵢ / IC₅₀) |

| Elastatinal | Pancreatic Elastase | Porcine | 0.21 μM (Kᵢ) |

| Leukocyte Elastase | Human | Weaker Inhibition | |

| Chymotrypsin-like Protease | Human Leukocyte | No Inhibition | |

| Chymostatin | Chymotrypsin | - | 9.36 nM (Kᵢ) |

| Chymase | - | 13.1 nM (Kᵢ) | |

| Cathepsin G | - | 0.15 μM (Kᵢ) | |

| Leukocyte Elastase | Human | Weak Inhibition | |

| Chymotrypsin-like Protease | Human Leukocyte | Powerful Inhibition |

Table 2: Comparison of Elastatinal with Other Elastase Inhibitors

This interactive table compares the inhibitory potency of elastatinal with other natural and synthetic inhibitors against elastase enzymes.

| Inhibitor | Class | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) |

| Elastatinal | Microbial Peptide Aldehyde | Pancreatic Elastase | 0.21 μM (Kᵢ) |

| Sivelestat | Synthetic | Human Neutrophil Elastase | 44 nM (IC₅₀) / 200 nM (Kᵢ) |

| ZD-0892 | Synthetic | Human Neutrophil Elastase | 6.7 nM (Kᵢ) |

| Porcine Pancreatic Elastase | 200 nM (Kᵢ) | ||

| Baicalein | Natural Flavonoid | Pancreatic Elastase | 3.53 μM (IC₅₀) |

Future Directions in Elastatinal Research

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms for Elastatinal (B1671161)

A significant frontier in Elastatinal research is the complete elucidation of its biosynthetic pathway. While it is known to be produced by actinomycetes, the specific genetic and enzymatic machinery responsible for its assembly remains largely uncharacterized. nih.gov Modern genomic and molecular biology techniques offer powerful tools to uncover these "cryptic" or "silent" metabolic pathways. nih.gov

Future research will likely involve:

Genome Mining: Sequencing the genomes of Elastatinal-producing strains and using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify the biosynthetic gene cluster (BGC) responsible for its production. frontiersin.org These clusters contain the genes encoding the enzymes that build the molecule step-by-step.

Heterologous Expression: Once a putative BGC is identified, it can be cloned and expressed in a more genetically tractable host organism. researchgate.netdntb.gov.ua This allows for the production and isolation of intermediates, providing crucial clues to the biosynthetic sequence.

Enzymatic Characterization: In vitro characterization of the enzymes within the BGC will reveal their specific functions, from the initial precursor assembly to the final tailoring reactions that create the unique structure of Elastatinal. biorxiv.org

Understanding the regulatory mechanisms that control the expression of the Elastatinal BGC is equally important. Many secondary metabolite pathways are only activated under specific environmental conditions or developmental stages. nih.gov Research into the regulatory networks, including pathway-specific regulators and global transcription factors, could lead to strategies for enhancing the production of Elastatinal for research purposes. nih.govnih.gov This knowledge is fundamental for harnessing the full biosynthetic potential of the producing microorganisms.

Expanding the Spectrum of Biological Targets and Interactions Beyond Known Proteases

Elastatinal is primarily recognized for its potent inhibition of pancreatic and leucocyte elastase. medchemexpress.com However, like many natural products, its biological activity may not be limited to a single target. nih.govnih.gov A crucial area for future investigation is to explore whether Elastatinal interacts with other proteins and biological pathways.

This exploration could reveal:

Novel Protease Targets: While it shows high specificity for elastase, systematic screening against a broad panel of other proteases (e.g., other serine proteases, cysteine proteases, or metalloproteases) could identify previously unknown inhibitory activities. rjpbr.comnih.gov Even weak interactions could provide a starting point for developing new, more potent inhibitors for different therapeutic targets.

Non-Protease Interactions: Natural products often possess multiple functionalities. researchgate.net It is conceivable that Elastatinal could bind to receptors, ion channels, or other enzymes unrelated to proteolysis. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down and identify potential new binding partners from cell lysates.

Intracellular Effects: Investigating the effects of Elastatinal on whole-cell models could uncover impacts on cellular processes like signaling cascades, apoptosis, or immune responses that are independent of its extracellular elastase inhibition. nih.govfrontiersin.org For instance, its anti-inflammatory effects might be mediated through mechanisms beyond simply inhibiting elastase. medchemexpress.com

Discovering new biological targets would significantly broaden the utility of Elastatinal as a chemical probe for studying complex biological systems and could open up entirely new avenues for therapeutic research. nih.gov

Rational Design and Synthesis of Novel Elastatinal Analogs with Enhanced Research Specificity or Potency

The chemical structure of Elastatinal provides a scaffold for the rational design and synthesis of novel analogs. nih.gov By systematically modifying its structure, researchers can develop new molecules with improved properties for specific research applications. nih.govnih.gov This function-oriented synthesis approach aims to create simpler, more accessible compounds that retain or enhance the desired biological activity. nih.gov

Key goals for analog development include:

Enhanced Potency and Specificity: Minor structural modifications can lead to significant changes in binding affinity and selectivity. nih.gov By understanding the structure-activity relationship (SAR) through co-crystallization studies and computational modeling, analogs can be designed to bind more tightly to elastase or to better discriminate between different proteases. researchgate.netacs.org

Development of Activity-Based Probes: Analogs can be synthesized with reporter tags (e.g., fluorescent dyes or biotin) to create activity-based probes (ABPs). These tools are invaluable for visualizing enzyme activity in complex biological samples, identifying new enzyme targets, and studying enzyme function in real-time. acs.org

Improved Physicochemical Properties: For potential therapeutic applications, analogs can be designed to have better stability, solubility, or cell permeability. nih.govmdpi.com

The synthesis of a focused library of Elastatinal analogs would provide a powerful toolkit for dissecting the roles of specific proteases in health and disease with greater precision. nih.gov

Role of Elastatinal in Understanding Microbial Ecology and Metabolomics

In its natural environment, Elastatinal is not just a chemical compound but a functional molecule that mediates interactions between microorganisms. nih.govresearchgate.net Studying its role in this context can provide profound insights into microbial ecology. As a secondary metabolite, it is part of the chemical language that microbes use to communicate, compete, and survive. nih.govresearchgate.net

Future research in this area could focus on:

Ecological Function: Investigating the conditions under which Elastatinal is produced in its native habitat could reveal its purpose. It may serve as a defensive weapon against competing microbes, a signaling molecule to coordinate community behaviors, or a tool to modulate the environment of its host organism. mpg.dersc.org

Microbial Interactions: Studying the effect of Elastatinal on mixed microbial communities could demonstrate how it shapes the composition and function of the microbiome. nih.gov This is particularly relevant as natural products are increasingly recognized as key players in the complex interplay within microbial ecosystems. nih.gov

By viewing Elastatinal through an ecological and metabolomic lens, researchers can gain a more holistic understanding of why this molecule evolved and how it contributes to the fitness of its producing organism.

Integration of Elastatinal Research with Systems Biology Approaches for Comprehensive Understanding

To achieve a truly comprehensive understanding of Elastatinal, future research must integrate multiple streams of data using a systems biology approach. acs.org This involves combining information from genomics, transcriptomics, proteomics, and metabolomics to build predictive models of how Elastatinal is produced, regulated, and how it functions. rsc.orgnorthwestern.edu

A systems biology framework for Elastatinal research would:

Connect Genotype to Phenotype: Integrate genomic data on the biosynthetic gene cluster with metabolomic data on Elastatinal production to create a complete picture of how genetic potential translates into chemical output. nih.govresearchgate.net

Model Regulatory Networks: Combine transcriptomic and proteomic data to map the complex regulatory networks that control Elastatinal biosynthesis in response to different environmental cues.

Predict Biological Effects: Use integrated "-omics" data to model the global effects of Elastatinal on a target cell or organism. This can help predict off-target effects and uncover novel mechanisms of action that would be missed by studying the molecule in isolation. acs.org

By embracing the complexity of biological systems, this integrated approach promises to accelerate the pace of discovery in Elastatinal research, moving from a reductionist view of a single molecule-target interaction to a holistic understanding of its role in a dynamic biological context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.